1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine
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Overview
Description
1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine typically involves multiple steps, starting with the preparation of the cyclopropylamine core[_{{{CITATION{{{2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1 ...](https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03897a). One common approach is the reaction of cyclopropylamine with 2-fluoro-3-(trifluoromethyl)benzyl chloride under controlled conditions to form the desired compound[{{{CITATION{{{1{cas 1255733-83-5, N-cyclopropyl-3- (difluoromethyl)-5-fluoro-N- (2 ...](https://www.lookchem.com/CASArticleData_1255733-83-5.htm)[{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via 2+1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium azide (NaN3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful in studying biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Cyclopropyl-N-(2-fluoro-3-(trifluoromethyl)benzyl)methanamine stands out due to its unique combination of functional groups. Similar compounds include:
Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine
N-cyclopropyl-N-[substituted-benzyl]-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-cyclopropyl-N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-9(7-17-6-8-4-5-8)2-1-3-10(11)12(14,15)16/h1-3,8,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQIIPZWFSRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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